molecular formula C10H12OS B1304597 2-Methyl-2-(Phenylsulfanyl)Propanal CAS No. 63996-66-7

2-Methyl-2-(Phenylsulfanyl)Propanal

Cat. No.: B1304597
CAS No.: 63996-66-7
M. Wt: 180.27 g/mol
InChI Key: SZJAXFYFRGJCCV-UHFFFAOYSA-N
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Description

2-Methyl-2-(Phenylsulfanyl)Propanal is an organic compound with the molecular formula C10H12OS. It belongs to the class of aldehydes and is characterized by the presence of a phenylsulfanyl group attached to a propanal backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(Phenylsulfanyl)Propanal typically involves the reaction of isobutyraldehyde with thiophenol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps, such as distillation and recrystallization, are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(Phenylsulfanyl)Propanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-2-(Phenylsulfanyl)Propanal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(Phenylsulfanyl)Propanal involves its interaction with specific molecular targets and pathways. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The phenylsulfanyl group can also participate in interactions with proteins and enzymes, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-(Phenylsulfanyl)Propanal is unique due to the presence of both the aldehyde and phenylsulfanyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research .

Properties

IUPAC Name

2-methyl-2-phenylsulfanylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OS/c1-10(2,8-11)12-9-6-4-3-5-7-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJAXFYFRGJCCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=O)SC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377672
Record name 2-Methyl-2-(Phenylsulfanyl)Propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63996-66-7
Record name 2-Methyl-2-(Phenylsulfanyl)Propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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